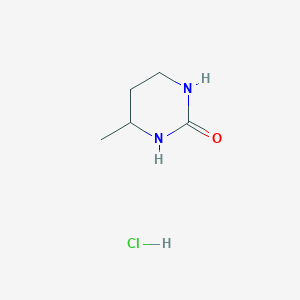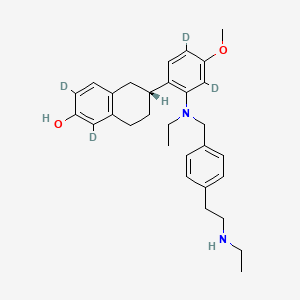
Anemarsaponin E1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anemarsaponin E1 is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides, a plant traditionally used in Chinese medicine . Steroidal saponins are known for their diverse biological activities, including anti-inflammatory, antiplatelet, and antitumor properties . This compound has been studied for its potential cytotoxic effects on various human cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions: Anemarsaponin E1 can be isolated from the rhizomes of Anemarrhena asphodeloides using chromatographic techniques . The isolation process involves the extraction of the plant material followed by purification using methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources. The rhizomes of Anemarrhena asphodeloides are harvested, dried, and processed to extract the saponins. Advanced chromatographic techniques are then employed to isolate and purify this compound .
化学反应分析
Types of Reactions: Anemarsaponin E1 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationship.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from the chemical reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
科学研究应用
Chemistry: In chemistry, Anemarsaponin E1 is used as a model compound to study the structure-activity relationship of steroidal saponins . Its unique structure makes it an ideal candidate for synthetic modifications and derivatization studies.
Biology: In biological research, this compound is investigated for its cytotoxic effects on cancer cell lines . Studies have shown that it exhibits antiproliferative activities against HepG2 and SGC7901 human cancer cells .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in cancer treatment . Its ability to inhibit the growth of cancer cells makes it a promising candidate for developing anticancer drugs.
Industry: In the industrial sector, this compound is used in the formulation of health supplements and herbal medicines . Its natural origin and biological activities make it a valuable ingredient in various pharmaceutical products.
作用机制
The mechanism of action of Anemarsaponin E1 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival . By inhibiting this pathway, this compound induces apoptosis in cancer cells, leading to their death . Additionally, it can modulate other signaling pathways, such as the MAPK pathway, further contributing to its anticancer effects .
相似化合物的比较
Anemarsaponin E1 is part of a group of steroidal saponins isolated from Anemarrhena asphodeloides. Similar compounds include Anemarsaponin B, Timosaponin D, and Anemarsaponin B II . While these compounds share structural similarities, this compound is unique due to its specific biological activities and molecular targets . For instance, Timosaponin D and Anemarsaponin B II also exhibit cytotoxic effects, but their mechanisms of action and potency may differ .
属性
分子式 |
C45H76O20 |
|---|---|
分子量 |
937.1 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,6-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C45H76O20/c1-18(17-59-40-36(56)33(53)29(49)24(14-46)61-40)7-12-45(58)19(2)27-38(65-45)32(52)28-22-6-5-20-13-21(8-10-43(20,3)23(22)9-11-44(27,28)4)60-42-39(35(55)31(51)26(16-48)63-42)64-41-37(57)34(54)30(50)25(15-47)62-41/h18-42,46-58H,5-17H2,1-4H3/t18-,19-,20+,21-,22+,23-,24+,25+,26+,27-,28+,29+,30+,31-,32?,33-,34-,35-,36+,37+,38+,39+,40+,41-,42+,43-,44+,45?/m0/s1 |
InChI 键 |
KMPFZNQVETUYHB-LSTPRBAISA-N |
手性 SMILES |
C[C@H]1[C@H]2[C@H](C([C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)OC1(CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |
规范 SMILES |
CC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



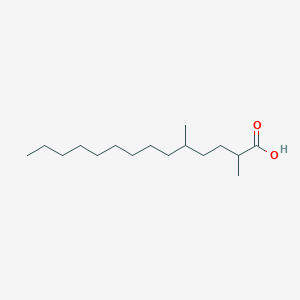

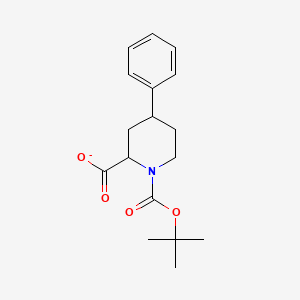
![3,3a,5,6,7,7a-hexahydro-2H-[1,2]thiazolo[5,4-d]pyrimidin-4-one](/img/structure/B12366361.png)
![2-(chloromethyl)-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366362.png)
![Hexanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 6-(1,1-dimethylethyl) ester, (3S)-](/img/structure/B12366363.png)
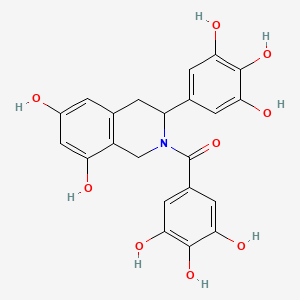



![10-[10-[[1-(6-Aminohexyl)triazol-4-yl]methoxymethyl]-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7lambda6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12366382.png)
